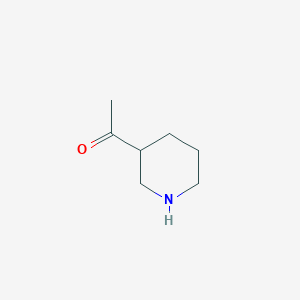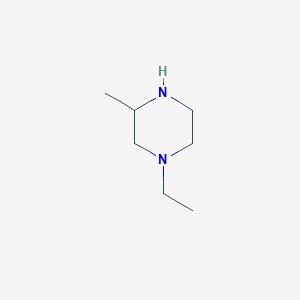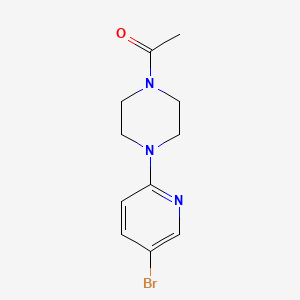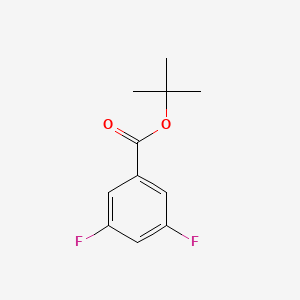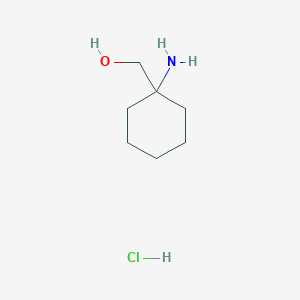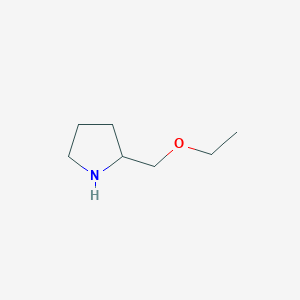
2-(Ethoxymethyl)pyrrolidine
Overview
Description
2-(Ethoxymethyl)pyrrolidine is a chemical compound with the CAS Number: 883538-81-6 . It has a molecular weight of 129.2 and its IUPAC name is ethyl 2-pyrrolidinylmethyl ether . It is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is often achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 2-(Ethoxymethyl)pyrrolidine is represented by the linear formula C7 H15 N O . The InChI code for this compound is 1S/C7H15NO/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3 .Chemical Reactions Analysis
Pyrrolidine derivatives, including 2-(Ethoxymethyl)pyrrolidine, are known to participate in various chemical reactions. For instance, they have been used in the asymmetric Michael reaction of α,β-unsaturated aldehydes and non-activated ketones .Physical And Chemical Properties Analysis
2-(Ethoxymethyl)pyrrolidine is a liquid at room temperature . It has a molecular weight of 129.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, which “2-(Ethoxymethyl)pyrrolidine” contains, is a core structure of numerous biologically and pharmacologically active molecules . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Treatment of Autoimmune Diseases
Pyrrolidine derivatives have been used in the development of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Antimicrobial and Antiviral Applications
Pyrrolidine derivatives are known to have antibacterial and antiviral activities . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Anticancer Applications
Pyrrolidine derivatives have been reported to have antitumoral activities . The pyrrolidine ring allows a greater chance of generating structural diversity, which is beneficial in the development of molecules that could be new drug candidates .
Anti-inflammatory Applications
Pyrrolidine derivatives are known to have anti-inflammatory activities . The pyrrolidine ring is one of the important heterocyclic compounds containing five-membered nitrogen atoms, which is the core structure of numerous biologically and pharmacologically active molecules .
Anticonvulsant Applications
Pyrrolidine derivatives have been reported to have anticonvulsant activities . Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies .
Mechanism of Action
Target of Action
2-(Ethoxymethyl)pyrrolidine is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives have been reported to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating ion channel activity .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and neurotransmission .
Pharmacokinetics
Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Pyrrolidine derivatives have been reported to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
Future Directions
properties
IUPAC Name |
2-(ethoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXBWKFANYNBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610409 | |
| Record name | 2-(Ethoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxymethyl)pyrrolidine | |
CAS RN |
883538-81-6 | |
| Record name | 2-(Ethoxymethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions 2-(ethoxymethyl)pyrrolidine is formed preferentially over a reduction product during a specific reaction. Can you elaborate on the significance of this finding?
A1: The study highlights that irradiating 1-methyl-2-phenyl-1-pyrrolinium perchlorate in the presence of ethoxyacetate leads to the preferential formation of 2-(ethoxymethyl)pyrrolidine over the expected reduction product, 1-methyl-2-phenylpyrrolidine []. This suggests the photoreaction mechanism favors the addition of the ethoxymethyl group to the pyrrolidine ring over a simple reduction pathway when ethoxyacetate is the reactant. This selectivity could be attributed to the specific properties of the radicals formed during the electron transfer process with ethoxyacetate or the relative stability of the resulting intermediates. Further investigation into the reaction kinetics and intermediate species would be needed to confirm the underlying reasons for this preference.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



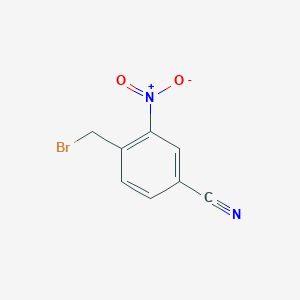

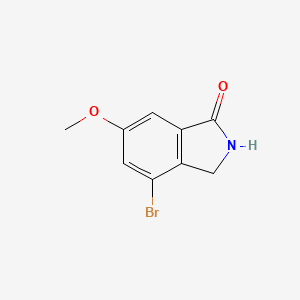

![Sodium bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1343089.png)
